REACTION_CXSMILES
|
[CH:1]([C:3]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:6]([O:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[C:5]([O:20][CH3:21])[CH:4]=1)=[O:2].[BH4-].[Na+].O.[K+].[Br-]>C1COCC1.CCCCCC.CCOC(C)=O>[OH:2][CH2:1][C:3]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:6]([O:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[C:5]([O:20][CH3:21])[CH:4]=1 |f:1.2,4.5,7.8|
|
Name
|
hexane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.CCOC(=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC(=C(OCCCC(=O)OC)C=C1[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
128 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
material
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added (25 cm3)
|
Type
|
EXTRACTION
|
Details
|
the subsequent yellow mixture was extracted with ether (3×30 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
providing a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid, 6 was used without further purification (875 mg, 87.5%)
|
Type
|
CUSTOM
|
Details
|
could be obtained
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
OCC1=CC(=C(OCCCC(=O)OC)C=C1[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |